![molecular formula C7H15Cl2NO B2804626 (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride CAS No. 59079-44-6](/img/structure/B2804626.png)
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride
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Description
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride, otherwise known as 3ACM, is an organic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a drug, as a precursor for other compounds, and for its biochemical and physiological effects.
Scientific Research Applications
Pharmacological and Biological Applications
Compounds with similar structural features or functionalities to (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride often find applications in pharmacological and biological research due to their reactive sites and potential for bioactivity modulation. For example, chlorogenic acid (CGA), a phenolic compound, demonstrates various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, among others (M. Naveed et al., 2018). Although CGA is structurally distinct from the specified compound, the research underscores the interest in compounds with specific functional groups for therapeutic roles.
Material Science and Organic Synthesis
In material science and organic synthesis, compounds with functionalities similar to (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride are often explored for their potential as intermediates or in the development of new materials. For instance, studies on the synthesis and application of various organic compounds reveal insights into novel synthetic routes and the potential for creating materials with unique properties (Rima Laroum et al., 2019).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the analysis of compounds with chloro and amino functionalities is crucial for understanding their behavior, toxicity, and environmental impact. Research on the occurrence and toxicity of antimicrobial compounds in the environment, such as triclosan, and their degradation products, highlights the importance of analyzing and understanding the environmental fate of chemically active compounds (G. Bedoux et al., 2012).
properties
IUPAC Name |
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H/t5-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFAOTZMQRKFE-KQBMADMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride |
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